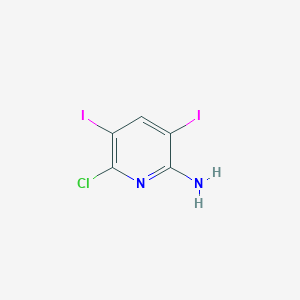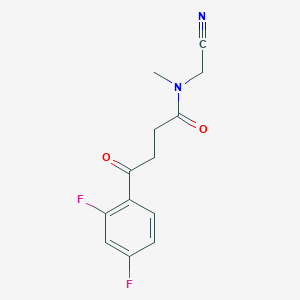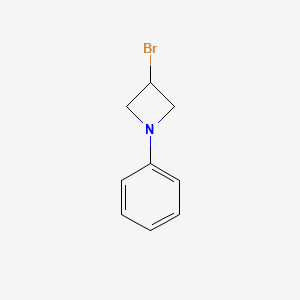
N-(5-(エチルチオ)-1,3,4-チアジアゾール-2-イル)-2-(キナゾリン-4-イルチオ)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide is a complex organic compound that features a thiadiazole ring and a quinazoline moiety
科学的研究の応用
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
準備方法
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiadiazole ring, followed by the introduction of the ethylthio group. The quinazoline moiety is then synthesized separately and coupled with the thiadiazole derivative through a thioether linkage. The reaction conditions usually involve the use of solvents like dimethylformamide or dichloromethane, and catalysts such as triethylamine or potassium carbonate.
化学反応の分析
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the thiadiazole ring or the quinazoline moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylthio group, using reagents like sodium hydride or potassium tert-butoxide.
作用機序
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiadiazole ring may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins, leading to the disruption of cellular processes.
類似化合物との比較
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide can be compared with other similar compounds, such as:
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide: This compound has a methylthio group instead of an ethylthio group, which may affect its reactivity and biological activity.
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-ylthio)acetamide: This compound features a pyridine ring instead of a quinazoline moiety, which may result in different interactions with molecular targets.
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(benzothiazol-4-ylthio)acetamide: The presence of a benzothiazole ring instead of a quinazoline moiety may lead to variations in the compound’s chemical and biological properties.
特性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS3/c1-2-21-14-19-18-13(23-14)17-11(20)7-22-12-9-5-3-4-6-10(9)15-8-16-12/h3-6,8H,2,7H2,1H3,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAONWGOXRALHSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2412489.png)
![2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2412492.png)

![2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylacetamide](/img/structure/B2412496.png)
![3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2412497.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea](/img/structure/B2412504.png)

![4-bromo-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2412506.png)
![1-[2-(Trifluoromethyl)benzyl]hydrazine dihydrochloride](/img/structure/B2412507.png)
![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/new.no-structure.jpg)
![N-[3-(difluoromethoxy)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide](/img/structure/B2412510.png)
![1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412512.png)
